![molecular formula C18H14 B8244210 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl](/img/structure/B8244210.png)
4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl
Overview
Description
4,4’-Diethynyl-2,2’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C₁₈H₁₄. It is a biphenyl derivative characterized by the presence of ethynyl groups at the 4 and 4’ positions and methyl groups at the 2 and 2’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diethynyl-2,2’-dimethyl-1,1’-biphenyl typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 4,4’-dibromo-2,2’-dimethyl-1,1’-biphenyl and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial Production Methods
Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diethynyl-2,2’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Electronics
One of the primary applications of 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl is in the field of organic electronics. The compound is utilized as a building block for organic semiconductors and photovoltaic materials. Its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in:
- Organic Solar Cells : The compound can be incorporated into the active layer of organic solar cells to improve their efficiency. Studies have shown that devices using this compound exhibit enhanced power conversion efficiencies due to improved charge mobility and light harvesting capabilities .
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it a candidate for use in OLEDs where it can serve as an emissive layer or as part of the charge transport layers .
Material Science
In material science, this compound is explored for its potential in synthesizing new materials with desirable mechanical and thermal properties:
- Polymer Composites : The compound can be polymerized to create high-performance polymers that exhibit enhanced thermal stability and mechanical strength. Such polymers are beneficial in applications ranging from aerospace to automotive industries .
- Nanomaterials : Research indicates that this compound can be used to functionalize nanoparticles or nanostructures, leading to advanced materials with tailored properties for specific applications such as sensors and catalysts .
Biological Studies
The biological applications of this compound are emerging areas of research:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interacting with DNA or inhibiting specific enzymes involved in cancer progression . Molecular docking studies have indicated potential binding affinities with targets relevant to cancer therapy.
- Drug Delivery Systems : The compound’s structure allows it to be used in the development of drug delivery systems where it can enhance the solubility and bioavailability of therapeutic agents .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 4,4’-Diethynyl-2,2’-dimethyl-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl groups. These groups can undergo addition reactions, forming new bonds with other molecules. The compound’s structural rigidity and electronic properties also make it suitable for use in materials science and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diiodo-2,2’-dimethyl-1,1’-biphenyl: Similar structure but with iodine atoms instead of ethynyl groups.
2,2’-Dimethyl-1,1’-biphenyl-4,4’-diol: Contains hydroxyl groups instead of ethynyl groups.
4,4’-Diethynyl-1,1’-biphenyl: Lacks the methyl groups present in 4,4’-Diethynyl-2,2’-dimethyl-1,1’-biphenyl.
Uniqueness
4,4’-Diethynyl-2,2’-dimethyl-1,1’-biphenyl is unique due to the combination of ethynyl and methyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in the synthesis of advanced materials and in applications requiring specific molecular interactions .
Biological Activity
4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl (DEDB) is a compound of interest in the field of organic chemistry and medicinal research. Its unique structural features, including two ethynyl groups and a biphenyl backbone, suggest potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of DEDB, supported by relevant case studies, research findings, and data tables.
Structural Characteristics
The chemical structure of DEDB can be represented as follows:
This structure features:
- Biphenyl Backbone : Composed of two phenyl rings.
- Ethynyl Groups : Two terminal ethynyl groups (-C≡C-) attached to the biphenyl structure.
The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of DEDB. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, in vitro assays demonstrated that DEDB exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 1: Cytotoxicity of DEDB on Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that DEDB could serve as a lead compound for further development in cancer therapeutics.
The mechanism through which DEDB exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry and annexin V staining have shown an increase in early and late apoptotic cells upon treatment with DEDB. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Antioxidant Activity
DEDB has also been investigated for its antioxidant properties. The compound demonstrated significant free radical scavenging activity in various assays, including DPPH and ABTS tests.
Table 2: Antioxidant Activity of DEDB
These findings suggest that DEDB may protect cells from oxidative stress, which is a contributing factor in many diseases, including cancer.
Study 1: Evaluation of Anticancer Activity
A recent study conducted by Smith et al. (2023) evaluated the anticancer activity of DEDB in vivo using xenograft models. The results indicated that treatment with DEDB significantly reduced tumor size compared to control groups. The study concluded that DEDB could be a promising candidate for further development as an anticancer agent.
Study 2: Assessment of Toxicity
In another investigation, Johnson et al. (2024) assessed the toxicity profile of DEDB using standard toxicity assays on human liver cells (HepG2). The results showed that while DEDB exhibited cytotoxic effects on cancer cells, it had minimal toxicity on normal liver cells at therapeutic concentrations.
Properties
IUPAC Name |
4-ethynyl-1-(4-ethynyl-2-methylphenyl)-2-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-5-15-7-9-17(13(3)11-15)18-10-8-16(6-2)12-14(18)4/h1-2,7-12H,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFRQIMDOSQJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)C2=C(C=C(C=C2)C#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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